ロロキン

概要

説明

Loroquine is a synthetic compound primarily known for its use in the treatment and prevention of malaria It belongs to the class of 4-aminoquinoline compounds and has been extensively studied for its antimalarial properties

科学的研究の応用

Loroquine has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in analytical chemistry for the development of new antimalarial drugs.

Biology: Loroquine is studied for its effects on cellular processes and its potential to modulate immune responses.

Medicine: Beyond malaria, Loroquine is explored for its potential in treating autoimmune diseases like rheumatoid arthritis and lupus erythematosus.

Industry: It is used in the pharmaceutical industry for the development of new therapeutic agents.

作用機序

Target of Action

Loroquine, also known as Chloroquine, primarily targets the heme polymerase in malarial trophozoites . This enzyme plays a crucial role in the survival of the malaria parasite, Plasmodium species .

Mode of Action

Loroquine inhibits the action of heme polymerase, preventing the conversion of heme to hemazoin . It binds to and inhibits DNA and RNA polymerase, interferes with the metabolism and hemoglobin utilization by parasites, and inhibits prostaglandin effects . Loroquine concentrates within parasite acid vesicles and raises the internal pH, resulting in the inhibition of parasite growth .

Biochemical Pathways

The inhibition of heme polymerase leads to the accumulation of toxic heme within the Plasmodium species . This disrupts the normal biochemical pathways of the parasite, leading to its death .

Pharmacokinetics

Loroquine is 60% bound to plasma proteins and is equally cleared by the kidney and liver . Following administration, Loroquine is rapidly dealkylated via cytochrome P450 enzymes (CYP) into the pharmacologically active desethylchloroquine and bisdesethylchloroquine .

Result of Action

The result of Loroquine’s action is the lysis of the parasite cell and ultimately parasite cell autodigestion .

Action Environment

The action, efficacy, and stability of Loroquine can be influenced by various environmental factors. For instance, the presence of other drugs can interfere with its metabolism, as Loroquine is a substrate for cytochrome P450 enzymes, which are responsible for the metabolism of multiple drugs . Therefore, the co-administration of other drugs metabolized by these enzymes could potentially affect the pharmacokinetics and pharmacodynamics of Loroquine .

生化学分析

Biochemical Properties

Loroquine is classified as an alkaloid . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. This group also includes some related compounds with neutral and even weakly acidic properties. Some synthetic compounds of similar structure may also be termed alkaloids .

Molecular Mechanism

Chloroquine, a compound with a similar structure, is known to inhibit the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin . This causes the parasite to accumulate toxic heme, leading to its death .

Dosage Effects in Animal Models

Studies on similar compounds like Chloroquine have shown that the effects can vary with different dosages .

Transport and Distribution

Chloroquine, a compound with a similar structure, is known to passively diffuse through cell membranes and into endosomes, lysosomes, and Golgi vesicles; where it becomes protonated, trapping the chloroquine in the organelle and raising the surrounding pH .

準備方法

Synthetic Routes and Reaction Conditions

Loroquine is synthesized through a multi-step process. The synthesis typically begins with the preparation of 4,7-dichloroquinoline, which is then reacted with diethylamine to form the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and require heating to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of Loroquine involves large-scale chemical reactors and stringent quality control measures. The process is optimized to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps in maintaining consistent production standards.

化学反応の分析

Types of Reactions

Loroquine undergoes various chemical reactions, including:

Oxidation: Loroquine can be oxidized to form different metabolites.

Reduction: It can be reduced under specific conditions to yield other derivatives.

Substitution: Loroquine can participate in substitution reactions, particularly involving its amino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride are often used.

Substitution: Reagents such as alkyl halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of Loroquine, which may have different pharmacological properties and applications.

類似化合物との比較

Similar Compounds

Hydroxychloroquine: A derivative of Loroquine with similar antimalarial and immunomodulatory properties.

Amodiaquine: Another 4-aminoquinoline compound used in the treatment of malaria.

Mefloquine: A related compound with a different mechanism of action but used for similar therapeutic purposes.

Uniqueness

Loroquine is unique due to its well-established safety profile and extensive history of use. Its ability to modulate immune responses makes it particularly valuable in treating autoimmune diseases, setting it apart from other antimalarial compounds.

特性

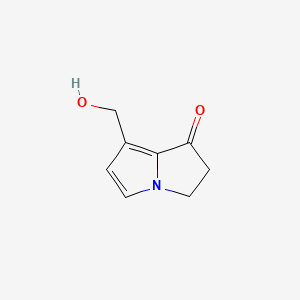

IUPAC Name |

7-(hydroxymethyl)-2,3-dihydropyrrolizin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c10-5-6-1-3-9-4-2-7(11)8(6)9/h1,3,10H,2,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGJHFPBCIVRXAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C=CC(=C2C1=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80182116 | |

| Record name | Loroquine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80182116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27792-82-1 | |

| Record name | Loroquine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027792821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Loroquine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80182116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

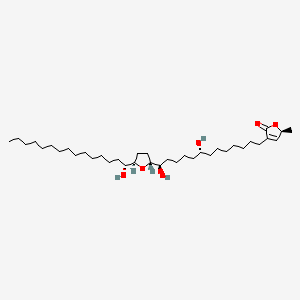

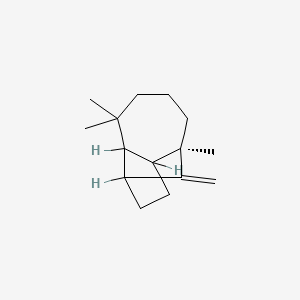

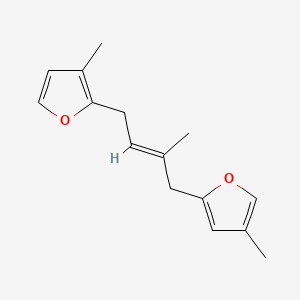

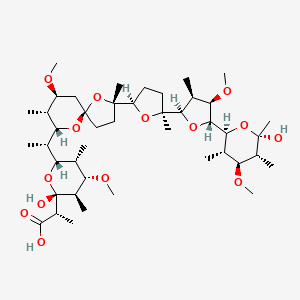

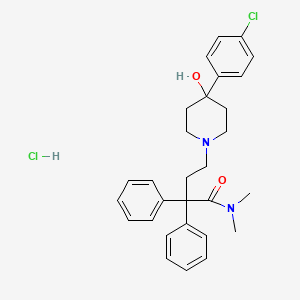

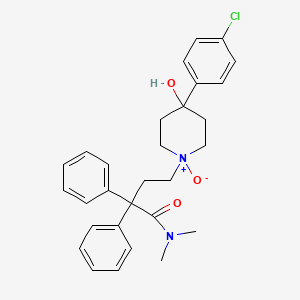

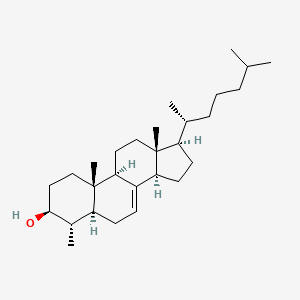

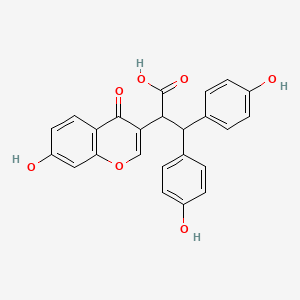

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2-methyl-4-[(2R,8R,11R)-2,8,11-trihydroxy-11-[(5R)-5-[(1S)-1-hydroxypentadecyl]oxolan-2-yl]undecyl]-2H-furan-5-one](/img/structure/B1675062.png)